N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13-7-8-17(20-11-13)26-14-9-10-22(12-14)19(23)21-15-5-4-6-16(24-2)18(15)25-3/h4-8,11,14H,9-10,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHCYZQMBYEUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrrolidine intermediate.
Introduction of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the pyrrolidine-pyridine intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the carbonyl group, potentially converting them to more saturated analogs.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated analogs.
Substitution: Formation of various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has shown potential in therapeutic applications, particularly in the following areas:
Anticancer Activity : Research indicates that this compound may inhibit tumor growth by modulating pathways related to cell proliferation and apoptosis. Studies have demonstrated that structurally similar compounds exhibit significant inhibition of various cancer cell lines, suggesting its potential use in cancer therapy .
Anti-inflammatory Properties : The compound's unique structure may also allow it to act as an anti-inflammatory agent. Investigations into its effects on inflammatory pathways could reveal new therapeutic avenues for treating chronic inflammatory diseases.
Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Its interaction with specific receptors involved in neuroprotection warrants further exploration.
Materials Science
In addition to its medicinal applications, this compound can serve as a building block for synthesizing advanced materials. Its unique chemical properties enable it to be utilized in the development of polymers or as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Cannabinoid-1 Receptor PET Tracer (Liu et al., 2007)
A compound reported by Liu et al. (2007), N-{(1S,2S)-2-(3-cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide, shares the 5-methylpyridin-2-yloxy motif with the target compound but differs in its core structure and substituents .
- Key Similarities: Both compounds incorporate a pyridine-oxygen-pyrrolidine (or propanamide) scaffold.
- Key Differences: The Liu et al. compound includes a fluorinated ethoxy group and a 3-cyanophenyl moiety, enabling its use as a positron emission tomography (PET) tracer for cannabinoid-1 (CB1) receptor imaging. The target compound lacks radiolabeling (e.g., fluorine-18) and instead features a 2,3-dimethoxyphenyl group, which may prioritize therapeutic utility over diagnostic imaging.
Solid-State Forms of a Morpholine-Containing Analog (European Patent, 2024)
A patented compound, (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, highlights structural diversity in pyrrolidine carboxamides .
- Key Similarities :
- Both compounds utilize a pyrrolidine-carboxamide backbone.
- Key Differences: The patented compound introduces a morpholino group, trifluoroethyl substituent, and hydroxypropan-2-yl amino moiety. These modifications likely enhance solubility (via morpholine) and lipophilicity (via trifluoroethyl), improving blood-brain barrier penetration. The target compound’s 2,3-dimethoxyphenyl group may confer distinct electronic effects (electron-donating methoxy groups) compared to the patent compound’s morpholine and trifluoroethyl substituents.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Electronic Effects : The 2,3-dimethoxyphenyl group in the target compound may enhance binding to electron-deficient targets (e.g., kinases or GPCRs), whereas the patent compound’s trifluoroethyl group increases lipophilicity.
- Imaging vs. Therapy: The Liu et al.
Biological Activity
N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article discusses its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring , a pyridine moiety , and a dimethoxyphenyl group , which contribute to its biological activities. The specific arrangement of these functional groups allows for interactions with various biological targets.
Molecular Formula : C19H23N3O4
CAS Number : 1904268-70-7
IUPAC Name : this compound
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity of the compound toward these targets can lead to modulation of their activity, resulting in various therapeutic effects.
1. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inhibiting tumor growth through modulation of pathways associated with cell proliferation and apoptosis. For instance, studies have shown that compounds similar in structure demonstrate significant inhibition of cancer cell lines, suggesting potential applications in cancer therapy .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies could further elucidate this activity through assays measuring COX inhibition and cytokine production .
3. Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, its interaction with murine double minute 2 (MDM2), a negative regulator of the tumor suppressor p53, has been documented in related studies . This interaction could enhance p53 activity, leading to increased apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth via MDM2 modulation | |
| Anti-inflammatory | COX enzyme inhibition | |
| Enzyme inhibition | Interaction with metabolic enzymes |
Case Study: Tumor Growth Inhibition
A study demonstrated that administration of related compounds at varying dosages resulted in moderate tumor growth inhibition in xenograft models. For instance, the administration of a structurally similar compound at 100 mg/kg showed only modest effects on tumor growth despite high plasma exposure . This highlights the need for further optimization of the compound's structure to enhance tissue penetration and efficacy.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its methoxy groups and pyridine moiety. Key reactions include:
Research Findings :
-
Oxidation of the 5-methylpyridin-2-yl group with CrO₃ yields stable N-oxide intermediates, which enhance solubility for biological studies.
-
Demethylation of the dimethoxyphenyl group under strong acidic conditions produces catechol derivatives, enabling further functionalization .
Reduction Reactions
Reductive transformations target the carboxamide and pyridine moieties:
Key Observations :
-
Reduction of the carboxamide to an amine enhances hydrogen-bonding capacity, critical for receptor binding in pharmacological studies .
-
Hydrogenation of the pyridine ring generates saturated piperidine derivatives, altering conformational flexibility.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic rings and pyrrolidine positions:
Electrophilic Aromatic Substitution (Dimethoxyphenyl Group)
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to methoxy groups | Nitro-substituted derivatives | 65–72% |
| Br₂/FeBr₃ | Ortho to methoxy groups | Brominated analogs | 58–63% |
Nucleophilic Substitution (Pyridine Ring)
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaSH in DMF | 80°C, 12 hours | Thioether derivatives | >90% at C-5 position |
| NH₃/MeOH | Microwave irradiation | Aminopyridines | 75–82% |
Case Studies :
-
Bromination at the pyridine C-5 position enhances halogen bonding in enzyme inhibition assays .
-
Thiol substitution improves metabolic stability in preclinical models.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Optimization Data :
-
Suzuki coupling with 4-fluorophenylboronic acid achieves 85% yield under microwave conditions .
-
Buchwald-Hartwig amination introduces secondary amines with steric tolerance up to ortho-substituted aryl groups.
Hydrolysis and Condensation
The carboxamide group participates in hydrolysis and condensation:
Applications :
-
Hydrolysis to carboxylic acid derivatives improves water solubility for formulation studies .
-
Condensation with amino acids generates prodrug candidates with enhanced bioavailability.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules:
Q & A
Q. What are the recommended synthetic routes for preparing N-(2,3-dimethoxyphenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide?
The synthesis of this compound typically involves a multistep approach:
- Step 1: Coupling of 3-hydroxypyrrolidine with 5-methylpyridin-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
- Step 2: Activation of the pyrrolidine nitrogen using phosgene or carbonyldiimidazole (CDI) to introduce the carboxamide group.
- Step 3: Reaction with 2,3-dimethoxyaniline in the presence of a coupling agent (e.g., HATU or DCC) to finalize the structure . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product.
Q. How can structural integrity be confirmed post-synthesis?
A combination of spectroscopic methods is essential:
- NMR (¹H and ¹³C): Verify substituent positions and absence of regioisomers. For example, methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from the pyridinyl group (δ ~7.0–8.5 ppm) .
- IR Spectroscopy: Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and ether C-O bonds (~1200 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight with <5 ppm error.
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed vs. observed molecular conformations?
Use single-crystal X-ray diffraction with software like SHELXL for refinement :
- Crystallization: Optimize solvent systems (e.g., DCM/methanol) to obtain high-quality crystals.
- Data Collection: Resolve torsional angles of the pyrrolidine ring and dihedral angles between aromatic moieties.
- Analysis: Compare experimental bond lengths/angles with DFT-computed geometries to identify steric or electronic distortions.
Q. What experimental strategies address contradictory biological activity data across studies?
Contradictions may arise from assay conditions or impurity profiles. Mitigation includes:
- Dose-Response Curves: Test across a broad concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
- Orthogonal Assays: Combine enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT or ATP-lite) to confirm target engagement .
- Analytical Purity: Use HPLC (≥95% purity) and LC-MS to rule out off-target effects from synthetic byproducts.
Q. How can molecular docking predict interactions with target proteins?
- Protein Preparation: Retrieve target structures (e.g., kinases) from the PDB; optimize hydrogen bonding networks with tools like MOE or Schrödinger.
- Ligand Docking: Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds (e.g., between the carboxamide and catalytic lysine) and π-π stacking (pyridinyl vs. hydrophobic pockets) .
- Validation: Compare docking scores with experimental IC₅₀ values to refine predictive models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
